2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole ring, a piperazine moiety, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate alkylating agent.
Final Assembly: The final compound is obtained by coupling the thiazole and benzoxazole intermediates through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Thiazolyl)piperazin-1-yl]-1,3-benzoxazole
- 2-[4-(2-Pyridyl)piperazin-1-yl]-1,3-benzoxazole
- 2-[4-(2-Imidazolyl)piperazin-1-yl]-1,3-benzoxazole
Uniqueness
2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of the cyclopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-2-4-16-15(3-1)20-18(23-16)22-9-7-21(8-10-22)11-14-12-24-17(19-14)13-5-6-13/h1-4,12-13H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCHSOVPJUKPQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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